Progesterone Receptor Binding Affinity
RU 42848 exhibits a significantly lower relative binding affinity (RBA) for the human uterine progesterone receptor compared to the parent compound, Mifepristone (RU 486). This 9% RBA value confirms that the didemethylated metabolite contributes less to the overall antiprogestational binding pool than the parent drug or the monodemethylated metabolite (21% RBA) [1].
| Evidence Dimension | Relative Binding Affinity (RBA) for Human Progesterone Receptor |
|---|---|
| Target Compound Data | 9% (relative to RU 486) |
| Comparator Or Baseline | Mifepristone (RU 486): 100%; Monodemethylated Mifepristone (RU 42633): 21%; Progesterone: 43% |
| Quantified Difference | 91% lower binding affinity compared to Mifepristone; 2.3-fold lower than the monodemethylated metabolite. |
| Conditions | In vitro binding assay using human endometrial and myometrial cytosol; Kd of RU 486 = 1.3 × 10⁻⁹ M. |
Why This Matters
For researchers studying the relative contribution of metabolites to antiprogestational effects, RU 42848 provides a tool to isolate the impact of low-affinity PR binding in a milieu where high-affinity parent and mono-demethylated species are co-administered.
- [1] Heikinheimo O, Kontula K, Croxatto H, Spitz I, Luukkainen T, Lähteenmäki P. Plasma concentrations and receptor binding of RU 486 and its metabolites in humans. J Steroid Biochem. 1987;26(2):279-284. View Source
